molecular formula C7H13ClO3S B2750900 (1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride CAS No. 1807939-40-7

(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride

Cat. No. B2750900
CAS RN: 1807939-40-7
M. Wt: 212.69
InChI Key: SZSTYCAMYADOFB-RQJHMYQMSA-N
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Description

“(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 212.7 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO3S/c1-11-6-4-2-3-5-7 (6)12 (8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 . This code provides a detailed description of the molecule’s structure. Tools like MolView can be used to visualize the 3D structure of the molecule.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

One significant application of (1S,2R)-2-methoxycyclohexane-1-sulfonyl chloride in scientific research is its role as a chiral controller in asymmetric synthesis. Sarakinos and Corey (1999) demonstrated the use of enantiomerically pure hydroxy sulfones derived from 1,2-epoxycyclohexane, which includes this compound, in Diels-Alder reactions and alkylation reactions. These reactions exhibit high dienophile face selectivity, allowing for the efficient synthesis of chiral esters. The study highlights the compound's utility in synthesizing chiral molecules, crucial for pharmaceuticals and materials science (Sarakinos & Corey, 1999).

Fluorescence Derivatization Reagent

In analytical chemistry, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related derivative, has been employed as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). Yoshida, Moriyama, and Taniguchi (1992) explored its reactivity, demonstrating its potential in separating and detecting alcohols with enhanced sensitivity, showcasing the broader applicability of this compound derivatives in analytical methodologies (Yoshida, Moriyama, & Taniguchi, 1992).

Polymer Synthesis

The compound has also found use in polymer science. For instance, the polymerization of 1-methoxy-1-ethynylcyclohexane by various transition metal catalysts, as studied by Liaw and Tsai (1997), opens up possibilities for the creation of novel polymers with specific properties, including amorphous structures and thermal stability. This research points toward the role of this compound derivatives in developing new materials with potential applications in industry and technology (Liaw & Tsai, 1997).

Photophysical Studies

In organic photochemistry, derivatives of this compound have been explored for their photophysical behavior. Catalán and Valle's (1993) study on 1'-hydroxy-2'-acetonaphthone, for instance, provides insights into the photostability mechanisms of intramolecular hydrogen bond systems. Such studies are crucial for understanding the fundamental processes in photochemistry and photophysics, with implications for designing light-sensitive materials and understanding molecular behavior under light exposure (Catalán & Valle, 1993).

Proton Exchange Membranes

Furthermore, derivatives of this compound have been applied in the development of proton exchange membranes for fuel cell applications. Kim, Robertson, and Guiver (2008) synthesized comb-shaped poly(arylene ether sulfone)s using a sulfonated side-chain grafting unit derived from the compound. These polymers exhibited high proton conductivity, demonstrating the compound's potential utility in energy-related applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

The Material Safety Data Sheet (MSDS) provides information about the potential hazards of “(1S,2R)-2-Methoxycyclohexane-1-sulfonyl chloride” and how to work safely with this chemical . It’s important to follow all safety guidelines when handling this compound .

properties

IUPAC Name

(1S,2R)-2-methoxycyclohexane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSTYCAMYADOFB-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807939-40-7
Record name rac-(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride
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